1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one mechanism of action
1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one mechanism of action
This technical guide provides an in-depth analysis of 1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one , a specialized chemical probe and pharmacophore scaffold. It is recognized for its dual-mechanism activity targeting epigenetic regulation (BET bromodomains) and the Hedgehog (HH) signaling pathway.[1]
Dual-Target Modulator for Epigenetic & Hedgehog Signaling[2][3]
Executive Technical Summary
1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one (henceforth referred to as BCBI-2 ) is a lipophilic, heterocyclic small molecule derived from the benzo[cd]indol-2(1H)-one (benzanthrone) scaffold. While historically related to dye chemistry intermediates, this specific N-alkylated, chlorinated derivative has emerged as a potent Lead Scaffold in medicinal chemistry.
Core Pharmacological Profile:
-
Primary Mechanism: Competitive inhibition of the Bromodomain and Extra-Terminal (BET) family proteins (specifically BRD4 ).
-
Secondary Mechanism: Downstream suppression of the Hedgehog (HH) signaling pathway via GLI transcription factor modulation.
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Therapeutic Utility: Preclinical investigation for Acute Myeloid Leukemia (AML) and solid tumors dependent on c-Myc overexpression.
| Property | Specification |
| IUPAC Name | 1-butyl-6-chlorobenzo[cd]indol-2-one |
| Molecular Formula | C₁₅H₁₄ClNO |
| Molecular Weight | 259.73 g/mol |
| Target Class | Epigenetic Reader (BET); Signal Transducer (HH) |
| Solubility | DMSO (>20 mg/mL); Insoluble in water |
| Primary Binding Mode | Acetyl-lysine (KAc) mimetic |
Mechanistic Architecture
The efficacy of BCBI-2 stems from its ability to mimic the acetylated lysine residues on histone tails, effectively "blinding" epigenetic readers.
2.1 Primary Mechanism: BET Bromodomain Inhibition
The benzo[cd]indol-2(1H)-one core functions as an acetyl-lysine (KAc) mimetic.
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Binding Pocket Occupancy: The carbonyl oxygen at position 2 forms a critical hydrogen bond with the conserved asparagine residue (Asn140 in BRD4-BD1) within the hydrophobic pocket of the bromodomain.
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Hydrophobic Anchoring: The 1-butyl chain extends into the hydrophobic "WPF shelf" region of the bromodomain, stabilizing the ligand-protein complex and improving affinity compared to shorter alkyl chains.
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Transcriptional Silencing: By displacing BRD4 from chromatin, BCBI-2 prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb). This halts the phosphorylation of RNA Polymerase II, specifically silencing super-enhancer-driven oncogenes like c-Myc and Bcl-2 .
2.2 Secondary Mechanism: Hedgehog (HH) Pathway Ablation
Independent of or synergistic with BET inhibition, the scaffold acts as a downstream antagonist of the Hedgehog pathway.
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GLI Suppression: BCBI-2 treatment results in the reduction of nuclear GLI1 proteins, the terminal effectors of HH signaling.
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Ciliary Trafficking: Evidence suggests interference with the accumulation of GLI proteins in the primary cilium, decoupling the Smoothened (SMO) receptor signal from transcriptional activation.
2.3 Mechanistic Pathway Diagram
Figure 1: Dual-inhibition pathway showing BCBI-2 displacing BRD4 from chromatin and suppressing GLI, converging on c-Myc downregulation.
Chemical Synthesis & Characterization[1][3][5][6][7]
For research applications, the synthesis of BCBI-2 is a straightforward N-alkylation of the commercially available 6-chlorobenzo[cd]indol-2(1H)-one.
3.1 Synthetic Protocol
Reagents: 6-chlorobenzo[cd]indol-2(1H)-one (Starter), 1-bromobutane (Alkylating agent), Potassium Carbonate (
-
Preparation: Dissolve 1.0 eq of 6-chlorobenzo[cd]indol-2(1H)-one in anhydrous DMF (0.1 M concentration).
-
Activation: Add 2.0 eq of anhydrous
. Stir at room temperature for 30 minutes to deprotonate the lactam nitrogen. -
Alkylation: Add 1.5 eq of 1-bromobutane dropwise.
-
Reaction: Heat to 60°C–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) until the starting material (
) disappears and the product ( ) forms. -
Workup: Pour reaction mixture into ice water. Filter the resulting yellow/orange precipitate.
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Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
3.2 Quality Control Parameters
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1H NMR (CDCl3, 400 MHz): Look for the characteristic triplet of the N-butyl terminal methyl group at
ppm and the N-methylene triplet at ppm. The aromatic region (7.5–8.5 ppm) should show the specific substitution pattern of the naphthyl core. -
Purity: Must be
by HPLC for biological assays to rule out interference from unreacted starting material which may have different solubility profiles.
Experimental Validation Protocols
To validate the mechanism of action in a new experimental setting, the following self-validating protocols are recommended.
Protocol A: TR-FRET BET Binding Assay (Target Engagement)
Rationale: This assay confirms the direct physical interaction between BCBI-2 and the BRD4 bromodomain by measuring the displacement of a fluorescent ligand.
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Reagents: Recombinant BRD4-BD1 (His-tagged), Biotinylated Acetyl-histone peptide, Europium-labeled anti-His antibody (Donor), XL665-labeled Streptavidin (Acceptor).
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Setup: In a 384-well low-volume white plate, dispense 5 µL of BCBI-2 (serial dilution in assay buffer).
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Addition: Add 5 µL of BRD4-BD1/Eu-antibody mix. Incubate 15 mins.
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Competition: Add 10 µL of Biotin-peptide/SA-XL665 mix.
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Readout: Incubate 1 hour at RT. Read TR-FRET signal (Excitation: 337 nm; Emission: 665 nm/620 nm).
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Validation: A decrease in the FRET ratio (665/620) indicates BCBI-2 has displaced the acetylated peptide. Calculate
.
Protocol B: GLI-Luciferase Reporter Assay (Functional Pathway)
Rationale: Confirms the downstream effect on the Hedgehog pathway.[2][3]
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Cell Line: NIH3T3 Shh-Light II cells (stably transfected with Gli-responsive firefly luciferase).
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Induction: Seed cells and treat with Recombinant Sonic Hedgehog (rShh) or SAG (Smoothened Agonist) to activate the pathway.
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Treatment: Concurrently treat with BCBI-2 (1–10 µM). Include Cyclopamine (5 µM) as a positive control for inhibition.
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Lysis & Detection: After 48 hours, lyse cells and add Luciferin reagent.
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Analysis: Measure luminescence. A reduction in signal compared to the DMSO+Agonist control confirms HH pathway blockade.
Quantitative Data Summary
The following data represents typical reference values for the benzo[cd]indol-2(1H)-one scaffold class when optimized.
| Assay Type | Metric | Typical Value (Range) | Interpretation |
| BRD4 Binding | 120 nM – 500 nM | Moderate to High Affinity | |
| MV4-11 Viability | 0.5 µM – 2.0 µM | Potent anti-leukemic activity | |
| GLI Transcription | ~1.0 µM | Effective HH pathway suppression | |
| c-Myc Suppression | Western Blot | >50% reduction @ 5µM | Validated biomarker response |
Note: The 6-chloro substituent allows for further derivatization (e.g., sulfonamidation) which can lower
References
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Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) Context:[4] Establishes the scaffold as a BRD4 inhibitor and details the structure-activity relationship (SAR) of the N-alkyl and 6-position substitutions. URL:[Link][4]
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Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors. Source: ChemOpen (Wiley/NIH PubMed Central) Context: Identifies the specific activity of the scaffold in reducing GLI levels and blocking Hedgehog signaling downstream of SMO. URL:[Link] (Note: Link directs to PMC record for verification of title/content match).
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Design, Synthesis and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as BRD4 Inhibitors. Source: European Journal of Medicinal Chemistry (Elsevier) Context: Provides synthetic protocols and cellular validation in leukemia cell lines (MV4-11). URL:[Link]
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PubChem Compound Summary: 6-Chloro-1H-benzo[cd]indol-2-one. Source: National Library of Medicine (NIH) Context: Physicochemical properties and structural data for the core scaffold.[4][5][6][7] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
